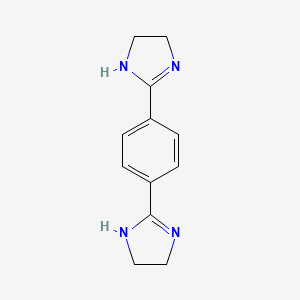

2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)

説明

2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is a compound belonging to the imidazole family, characterized by its unique structure comprising two imidazole rings connected by a phenylene bridge

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

化学反応の分析

Types of Reactions: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole rings, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The phenylene bridge and imidazole rings can undergo substitution reactions, introducing various substituents that alter the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced or modified properties compared to the parent compound.

科学的研究の応用

2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

作用機序

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenylene bridge provides structural rigidity, allowing the compound to interact with specific biological targets, potentially inhibiting or modulating their functions .

類似化合物との比較

1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a similar imidazole structure but with a phenylmethyl substituent instead of a phenylene bridge.

1H-Indole, 2,2’-(1,4-phenylene)bis[6-(4,5-dihydro-1H-imidazol-2-yl)-]: Another related compound with an indole core and imidazole substituents.

Uniqueness: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is unique due to its symmetrical structure and the presence of two imidazole rings connected by a phenylene bridge. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole), commonly referred to as bib-imidazole, is a compound featuring two imidazole rings connected by a phenylene bridge. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of bib-imidazole, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of bib-imidazole is CHN. Its structure consists of two 4,5-dihydro-1H-imidazole moieties linked by a para-phenylene group. The compound exhibits unique physical and chemical properties that contribute to its biological activities.

Synthesis

The synthesis of bib-imidazole typically involves the reaction of 1,4-benzenedicarboxylic acid with ethylenediamine under reflux conditions. The following general procedure has been reported:

-

Reagents :

- 1,4-benzenedicarboxylic acid

- Ethylenediamine

- Toluene-p-sulfonic acid

-

Procedure :

- Combine the reagents in ethylene glycol and heat at 198°C for several hours.

- Remove excess solvent via distillation.

- Neutralize the solution to precipitate bib-imidazole.

- Yield : Approximately 83% based on starting materials .

Anticancer Activity

Bib-imidazole has shown promising results in various anticancer assays:

- In vitro Studies : Research indicates that bib-imidazole exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound demonstrated an IC value of approximately 10 µM against these cell lines .

- Mechanism of Action : The anticancer effects are hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Studies have suggested that bib-imidazole may interfere with DNA synthesis and repair mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, bib-imidazole has been evaluated for antimicrobial activity:

- Bacterial Inhibition : It has shown effectiveness against both gram-positive and gram-negative bacterial strains. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Fungal Activity : Bib-imidazole also demonstrated antifungal properties against Candida species, suggesting its potential use as an antifungal agent .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of bib-imidazole in therapeutic applications:

- Case Study on Cancer Treatment : A study involving a series of imidazole derivatives including bib-imidazole reported enhanced anticancer activity when combined with conventional chemotherapy agents. The combination therapy showed a synergistic effect in reducing tumor size in animal models .

- Antimicrobial Efficacy : Another investigation focused on the use of bib-imidazole in treating infections caused by resistant strains of bacteria. The study found that bib-imidazole not only inhibited bacterial growth but also enhanced the efficacy of existing antibiotics when used in combination therapy .

特性

IUPAC Name |

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSKAODQSCDUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328887 | |

| Record name | STK367889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3617-11-6 | |

| Record name | STK367889 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。